molecular formula C20H14F4N6OS B2401939 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863458-72-4

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2401939
CAS No.: 863458-72-4
M. Wt: 462.43
InChI Key: MIVKDRJLPXPALV-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have shown interesting antiproliferative activity against lung cancer cells and could be potentially utilized for designing new antitumor agents .


Synthesis Analysis

The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which can interact with various biological targets . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization and condensation reactions . The use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates has also been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by a molecular weight of around 310.34 g/mol . They have a topological polar surface area of 108 Ų and a complexity of 369 .

Scientific Research Applications

Radioligand Development for Imaging

Compounds similar to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been studied for their potential as radioligands for imaging purposes, particularly in positron emission tomography (PET). For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, labeled with fluorine-18, have been synthesized for imaging the translocator protein (18 kDa), highlighting the compound's utility in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Antagonism of Adenosine Receptors

Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a structural resemblance, indicates high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor, suggesting that similar compounds could be used to explore receptor functions and develop therapeutics for conditions influenced by adenosine receptor activity (Kumar et al., 2011).

Potential Antiasthmatic Agents

Triazolo[1,5-c]pyrimidines have been synthesized and evaluated as potential antiasthma agents. This research demonstrates the compound class's potential in inhibiting mediator release, a critical factor in asthma pathophysiology. The structural features and activity suggest that derivatives could be explored for their therapeutic potential in asthma and other allergic conditions (Medwid et al., 1990).

Affinity Towards Adenosine Receptors

Studies on 1,2,3-triazolo[4,5-d]pyrimidines have shown that modifications to the molecule can result in compounds with high affinity and selectivity for adenosine receptor subtypes, particularly the A1 receptor. This research underscores the potential of these compounds in developing drugs targeting the adenosine system, which plays a role in various physiological processes (Betti et al., 1999).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . Future research could focus on optimizing the structure of these compounds to improve their antiproliferative activity and selectivity .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6OS/c21-15-7-2-1-4-12(15)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-14-6-3-5-13(8-14)20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVKDRJLPXPALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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